
Rhynchophorol.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily recognized as an aggregation pheromone released by the male Rhynchophorus palmarum beetle, which is a significant pest affecting crops such as coconut, oil palm, and sugarcane . This compound plays a crucial role in the chemical communication among these beetles, aiding in their aggregation and reproduction.
准备方法
Synthetic Routes and Reaction Conditions
Rhynchophorol can be synthesized through various organic synthesis routes. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by reduction and dehydration steps to yield the desired product . The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide for the aldol condensation, and reducing agents such as lithium aluminum hydride for the reduction step.
Industrial Production Methods
In industrial settings, rhynchophorol is often produced using controlled-release devices that incorporate inorganic matrices like zeolite or Na-magadiite . These matrices help in the prolonged release of the pheromone, making it effective for pest control over extended periods. The production process involves the adsorption of rhynchophorol onto these matrices, followed by encapsulation and packaging for field use.
化学反应分析
Types of Reactions
Rhynchophorol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert rhynchophorol to its saturated alcohol form.
Substitution: Electrophilic substitution reactions can occur, especially in the presence of acidic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic catalysts such as sulfuric acid or Lewis acids are employed.
Major Products Formed
Oxidation: 6-methyl-2-heptenal or 6-methyl-2-heptanoic acid.
Reduction: 6-methylheptan-4-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Rhynchophorol has several scientific research applications:
作用机制
Rhynchophorol exerts its effects by acting as an aggregation pheromone. It is detected by specialized olfactory receptor neurons in the beetles, which respond to the presence of the pheromone and facilitate aggregation . The molecular targets include olfactory receptors that are tuned to detect rhynchophorol and other synergistic plant volatiles like acetoin and ethyl acetate . This interaction triggers behavioral responses that lead to the aggregation of beetles on host plants.
相似化合物的比较
Similar Compounds
Acetoin: A plant volatile that acts synergistically with rhynchophorol to enhance its pheromone activity.
Ethyl Acetate: Another plant volatile that works in synergy with rhynchophorol.
Uniqueness
Rhynchophorol is unique due to its specific role as an aggregation pheromone for Rhynchophorus palmarum beetles. Its ability to attract these beetles makes it a valuable tool in pest control strategies, particularly in agriculture . The combination of rhynchophorol with other plant volatiles like acetoin and ethyl acetate enhances its effectiveness, making it distinct from other pheromones .
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
(E)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+ |
InChI 键 |
RQAFKZOPSRTJDU-SNAWJCMRSA-N |
手性 SMILES |
C/C=C/C(CC(C)C)O |
规范 SMILES |
CC=CC(CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





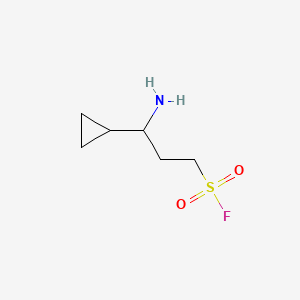
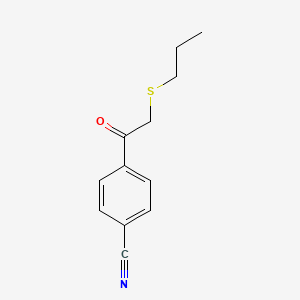
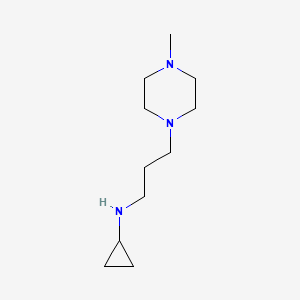
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)
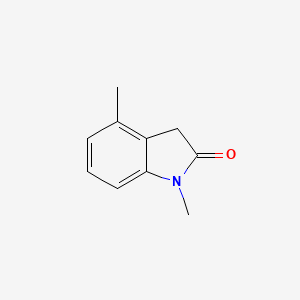
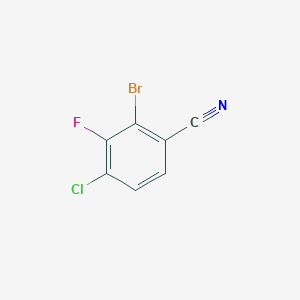
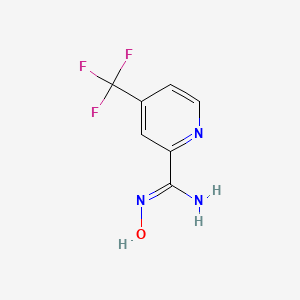
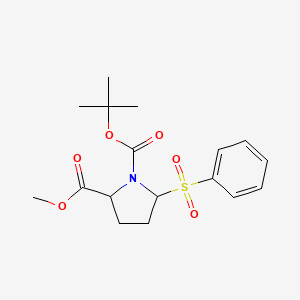

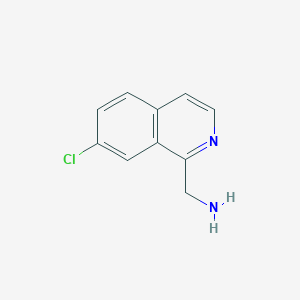
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
